4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide
Overview
Description
“4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide” is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, benzamides can be synthesized through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzamide group with a hydroxypropyl substituent .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 195.22 and a molecular formula of C10H13NO3 . Other specific properties such as boiling point and storage conditions were not found in the search results.Scientific Research Applications
Chemoselective N-benzoylation
Chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates presents a significant application in the synthesis of N-(2-hydroxyphenyl)benzamides, compounds of biological interest. This method demonstrates the utility of these chemical processes in creating biologically relevant compounds through a relatively straightforward synthetic pathway (Singh et al., 2017).
Improved Synthesis Processes
The research on improved synthesis processes for related benzamide compounds highlights the importance of optimizing reaction conditions to achieve high yields. Such studies are crucial for the efficient production of benzamide derivatives, which have potential applications in various fields including pharmaceuticals (Dian, 2010).
Copper-mediated Aryloxylation
Copper-mediated direct aryloxylation of benzamides, assisted by an N,O-bidentate directing group, showcases an innovative approach to synthesizing mono- and diaryloxylated benzoic acids. This method expands the toolbox for creating complex organic molecules with potential applications in medicinal chemistry and materials science (Hao et al., 2014).
Metalloligand Design
The design of metalloligands for single-molecule and single-chain magnets using benzamide derivatives offers insights into the intersection of organic synthesis and materials science. These findings could pave the way for new technologies in data storage and quantum computing (Costes et al., 2010).
Photoregulated Release of Pharmaceuticals
The development of photoresponsive molecularly imprinted hydrogels for the photoregulated release and uptake of pharmaceuticals in aqueous media illustrates the potential of benzamide derivatives in creating smart materials for controlled drug delivery systems (Gong et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
4-hydroxy-N-[(2S)-2-hydroxypropyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(12)6-11-10(14)8-2-4-9(13)5-3-8/h2-5,7,12-13H,6H2,1H3,(H,11,14)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGFEEOHVNIUEK-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)C1=CC=C(C=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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